molecular formula C15H23N3O4S2 B5087366 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide

1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide

Cat. No. B5087366
M. Wt: 373.5 g/mol
InChI Key: CGUNCMJVCQCXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, which is an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been used to investigate the role of gamma-secretase in various biological processes, including neurodegeneration, cancer, and stem cell differentiation.

Mechanism of Action

1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide inhibits gamma-secretase, which is an enzyme that cleaves APP and Notch receptors. Inhibition of gamma-secretase by 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide leads to the accumulation of APP and Notch intracellular domains, which in turn affects downstream signaling pathways. The mechanism of action of 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been extensively studied, and it has been shown that 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide binds to the active site of gamma-secretase and inhibits its activity.
Biochemical and Physiological Effects:
1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. For example, 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been shown to inhibit the proliferation of cancer cells by blocking the Notch signaling pathway. 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has also been shown to promote the differentiation of stem cells into neuronal cells. In addition, 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide in lab experiments is its specificity for gamma-secretase. 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been shown to be a potent and selective inhibitor of gamma-secretase, which makes it a valuable tool for investigating the role of gamma-secretase in various biological processes. However, one of the limitations of using 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide is its potential toxicity at high concentrations. Therefore, it is important to carefully titrate the concentration of 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide used in experiments to avoid toxicity.

Future Directions

There are several future directions for the use of 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide in scientific research. One area of interest is the role of gamma-secretase in the pathogenesis of Alzheimer's disease. 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been shown to inhibit the production of amyloid-beta peptides, which are thought to play a key role in the development of Alzheimer's disease. Therefore, further research is needed to investigate the potential therapeutic effects of 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide in Alzheimer's disease. Another area of interest is the role of gamma-secretase in cancer. 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been shown to inhibit the proliferation of cancer cells by blocking the Notch signaling pathway. Therefore, further research is needed to investigate the potential therapeutic effects of 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide in cancer.

Synthesis Methods

The synthesis of 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide involves the reaction of 4-(2-thienyl)benzene-1-sulfonyl chloride with diethylamine, followed by the reaction with piperidine-4-carboxylic acid. The crude product is then purified using column chromatography to obtain pure 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of gamma-secretase in various biological processes. For example, 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has been used to study the role of gamma-secretase in the processing of APP, which is a key protein involved in the pathogenesis of Alzheimer's disease. 1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide has also been used to investigate the role of gamma-secretase in the Notch signaling pathway, which is involved in cell fate determination and differentiation.

properties

IUPAC Name

1-[4-(diethylsulfamoyl)thiophene-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-3-18(4-2)24(21,22)12-9-13(23-10-12)15(20)17-7-5-11(6-8-17)14(16)19/h9-11H,3-8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNCMJVCQCXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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